BenchChemオンラインストアへようこそ!

2-(Cyclopentylamino)cyclopentanecarboxylic acid

Lipophilicity Drug-likeness Membrane permeability

2-(Cyclopentylamino)cyclopentanecarboxylic acid (CAS 700797-68-8), also designated 2-(cyclopentylamino)cyclopentane-1-carboxylic acid, is an N-cyclopentyl-substituted alicyclic β-amino acid with the molecular formula C₁₁H₁₉NO₂ and a molecular weight of 197.27 g/mol. The compound possesses two chiral centers, yielding two enantiomeric pairs, and is supplied commercially as a racemic mixture with typical purities of 95–98%.

Molecular Formula C11H19NO2
Molecular Weight 197.27 g/mol
CAS No. 700797-68-8
Cat. No. B1388840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclopentylamino)cyclopentanecarboxylic acid
CAS700797-68-8
Molecular FormulaC11H19NO2
Molecular Weight197.27 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC2CCCC2C(=O)O
InChIInChI=1S/C11H19NO2/c13-11(14)9-6-3-7-10(9)12-8-4-1-2-5-8/h8-10,12H,1-7H2,(H,13,14)
InChIKeyMLPOPQVTJUBHPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Cyclopentylamino)cyclopentanecarboxylic Acid (CAS 700797-68-8): Physicochemical Identity and Compound Class for Procurement Decisions


2-(Cyclopentylamino)cyclopentanecarboxylic acid (CAS 700797-68-8), also designated 2-(cyclopentylamino)cyclopentane-1-carboxylic acid, is an N-cyclopentyl-substituted alicyclic β-amino acid with the molecular formula C₁₁H₁₉NO₂ and a molecular weight of 197.27 g/mol . The compound possesses two chiral centers, yielding two enantiomeric pairs, and is supplied commercially as a racemic mixture with typical purities of 95–98% . It belongs to the broader class of cyclopentane-based β-amino acid building blocks that have been extensively employed in foldamer chemistry, peptidomimetic design, and medicinal chemistry scaffold exploration [1].

Why 2-(Cyclopentylamino)cyclopentanecarboxylic Acid Cannot Be Replaced by Generic β-Amino Acid Alternatives


Within the cyclopentane β-amino acid family, N-substitution profoundly alters conformational propensity, lipophilicity, and hydrogen-bonding capacity relative to the parent 2-aminocyclopentanecarboxylic acid (ACPC) [1]. The N-cyclopentyl group introduces a sterically constrained secondary amine that eliminates one hydrogen-bond donor, reduces polar surface area, and increases LogP by approximately 0.9 units compared to unsubstituted ACPC . These modifications are not cosmetic: in foldamer design, the N-substituent directly influences the φ/θ/ψ torsional preferences that govern 12-helix vs. alternative secondary structure formation, meaning that oligomers built from this monomer exhibit distinctly different folding landscapes from those derived from ACPC, N-methyl, or N-cyclohexyl congeners [2]. Generic substitution without accounting for these quantitative differences risks altered conformational stability, solubility, membrane permeability, and ultimately failure in structure-activity campaigns.

Quantitative Differential Evidence for 2-(Cyclopentylamino)cyclopentanecarboxylic Acid Versus Key Comparators


Lipophilicity Superiority: LogP 1.77 Delivers a ~7.5-Fold Partition Coefficient Increase Over Parent ACPC

2-(Cyclopentylamino)cyclopentanecarboxylic acid exhibits a computed LogP of 1.77 , compared with LogP 0.90 for (1R,2S)-2-aminocyclopentanecarboxylic acid (ACPC, cispentacin) [1]. The ΔLogP of +0.87 corresponds to an approximately 7.5-fold increase in the octanol-water partition coefficient (P), indicating substantially enhanced lipophilicity conferred by the N-cyclopentyl substituent. An alternative computational method (XLogP) corroborates the trend: the target compound yields XLogP −0.2 , whereas ACPC yields XLogP3 −2 [2], representing a ΔXLogP of +1.8.

Lipophilicity Drug-likeness Membrane permeability

Reduced Polar Surface Area and Hydrogen-Bond Donor Count: Tuning Oral Bioavailability Parameters

The target compound has a topological polar surface area (TPSA) of 49.33 Ų and two hydrogen-bond donors (HBD) , versus TPSA 63.32 Ų and three HBD for ACPC [1]. The reduction of 14.0 Ų in PSA (22% decrease) and elimination of one HBD arise from conversion of the primary amine (NH₂) in ACPC to a secondary amine (NH) in the target compound. Both compounds possess two hydrogen-bond acceptors (HBA) and three rotatable bonds, isolating the PSA and HBD reductions as the differentiating physicochemical features.

Drug-likeness Oral bioavailability Physicochemical profiling

Molecular Weight Tuning: 53% Heavier Than ACPC Offers Different Pharmacokinetic Positioning

With a molecular weight of 197.27 g/mol , 2-(cyclopentylamino)cyclopentanecarboxylic acid is 68.11 g/mol (53%) heavier than ACPC (MW 129.16 g/mol) [1]. This places the target compound above the fragment-like space (MW < 250 typically considered fragment territory but ACPC at 129 sits in the ultra-low MW range), while remaining within lead-like property space (MW < 350). The additional mass derives from the N-cyclopentyl group (C₅H₉, ~69 Da), which contributes meaningful hydrophobic surface area without breaking drug-likeness thresholds.

Molecular weight Pharmacokinetics Fragment-based design

Cyclopentyl vs. Cyclohexyl N-Substitution: LogP and MW Differentiation Within the N-Alkyl Series

A direct head-to-head comparison with the closest commercially available analog, 2-(cyclohexylamino)cyclopentanecarboxylic acid (CAS 1355334-62-1), reveals quantifiable property differences. The cyclopentyl-substituted target compound has LogP 1.77 and MW 197.27 , while the cyclohexyl analog (C₁₂H₂₁NO₂) has LogP 2.16 and MW 211.30 . The ΔLogP of −0.39 and ΔMW of −12.04 g/mol demonstrate that the cyclopentyl variant provides a distinct intermediate lipophilicity and size profile, avoiding the higher LogP of the cyclohexyl congener that may push beyond optimal drug-likeness ranges (LogP > 2 often correlates with increased metabolic liability and solubility issues). Both compounds share identical TPSA (49.33 Ų), HBD (2), HBA (2), and rotatable bond count (3), isolating LogP and MW as the discriminating features.

Structure-property relationship N-alkyl substitution Homolog comparison

Conformational Restriction: N-Cyclopentyl Imposes Distinct φ/ψ Torsional Preferences for Foldamer Design

The N-cyclopentyl substituent introduces a sterically demanding cyclic secondary amine that restricts the conformational freedom of the β-amino acid backbone relative to N-methyl or N-ethyl analogs [1]. While no published crystal structure or solution NMR data exist specifically for oligomers of this compound, class-level inference from the extensive foldamer literature on cyclic β-amino acids indicates that N-alkylation with a cyclopentyl group is expected to shift the φ/θ/ψ torsional angle preferences compared to the parent ACPC, potentially altering the stability of the 12-helix motif that is characteristic of trans-ACPC homooligomers [2]. The cyclopentyl ring's conformational envelope (envelope and twist forms) adds an additional layer of conformational complexity not present in acyclic N-alkyl substituents.

Foldamer design Conformational restriction Secondary structure

Scaffold Versatility: Dual Cyclopentane Architecture Enables Divergent Synthetic Elaboration

The compound is described as a 'versatile small molecule scaffold' in commercial vendor documentation . Its structure features two chemically distinct cyclopentane rings—one as part of the amino acid backbone bearing the carboxylic acid, the other as the N-substituent—each offering independent sites for further functionalization (e.g., oxidation, halogenation, or ring modification). This dual-ring architecture is more synthetically enabling than the single cyclopentane ring of ACPC, providing a richer diversification vector for library synthesis in medicinal chemistry campaigns. The commercially available ethyl ester prodrug form (CAS 1033756-00-1) further extends its utility, enabling direct incorporation into peptide synthesis without additional protection/deprotection steps.

Synthetic versatility Building block Scaffold diversification

High-Impact Application Scenarios for 2-(Cyclopentylamino)cyclopentanecarboxylic Acid Based on Quantitative Evidence


β-Peptide Foldamer Design Requiring Enhanced Membrane Permeability

Based on the LogP of 1.77 and TPSA of 49.33 Ų , this compound is ideally suited for constructing β-peptide foldamers that must cross cell membranes or access intracellular targets. Compared with ACPC-based foldamers (LogP 0.90, TPSA 63.32), oligomers incorporating the N-cyclopentyl monomer are predicted to exhibit significantly improved passive membrane permeability, addressing a long-standing limitation of highly polar β-peptide scaffolds. Researchers developing inhibitors of intracellular protein-protein interactions or antimicrobial β-peptides should prioritize this monomer when permeability is a critical design parameter.

Lead Optimization Fragment Growing from ACPC Hits

When a fragment screen identifies an ACPC-containing hit (MW ~129) with weak binding affinity, the target compound (MW 197.27) provides a logical and quantitatively characterized fragment-growing vector. The N-cyclopentyl group adds 68 Da of hydrophobic mass while maintaining the β-amino acid backbone geometry, enabling researchers to probe adjacent hydrophobic pockets without altering the core binding pharmacophore. The LogP increase of 0.87 units can be used to quantitatively model the expected impact on ligand efficiency and lipophilic ligand efficiency (LLE) during the optimization trajectory.

Balanced Physicochemical Profile for CNS Drug Discovery Programs

With a TPSA of 49.33 Ų (below the 60 Ų CNS penetration threshold), LogP of 1.77 (within the optimal 1–3 range for CNS drugs), and only 2 HBD , this compound meets multiple key CNS drug-likeness criteria simultaneously. Compared to the cyclohexyl analog (LogP 2.16) , the cyclopentyl variant offers a more favorable metabolic stability and solubility profile while retaining sufficient lipophilicity for blood-brain barrier penetration. CNS-focused medicinal chemistry teams should select this compound over the cyclohexyl congener when balancing permeability against metabolic clearance risk.

Diversity-Oriented Synthesis of N-Alkyl-β-Amino Acid Libraries

The dual cyclopentane ring architecture provides two independent diversification handles—the carboxylic acid terminus and the N-cyclopentyl ring—enabling parallel library synthesis with greater chemical diversity per monomer than single-ring alternatives . The commercially available ethyl ester derivative (CAS 1033756-00-1) facilitates direct solid-phase peptide synthesis incorporation, while the free acid form allows solution-phase amide coupling. Procurement of this single building block supports both amide bond formation via the acid and further functionalization of the cyclopentyl ring, maximizing the diversity-to-cost ratio in library production.

Quote Request

Request a Quote for 2-(Cyclopentylamino)cyclopentanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.